ACETAMIDE,N-(2-METHYL-1H-BENZO[D]IMIDAZOL-5-YL)-

Cytochrome P450 Inhibition Regioisomer Selectivity Drug Metabolism

Procure the verified 5-acetamido regioisomer (CAS 56842-62-7)—not the commonly conflated 6-yl isomer—to ensure structural integrity in your SAR campaigns. With CYP2B1 IC₅₀ >1 mM, this compound serves as a reliable negative control in cytochrome P450 inhibition panels. Its minimal 2-methyl-5-acetamido pharmacophore provides the unsubstituted baseline for AChE lead optimization. XLogP3 of 1.3 and TPSA of 57.8 Ų support CNS MPO compliance, making it a preferred fragment for FBDD and SPR screening. Essential as a reference standard for HPLC, LC-MS, or NMR method validation resolving regioisomeric mixtures.

Molecular Formula C10H11N3O
Molecular Weight 189.218
CAS No. 56842-62-7
Cat. No. B2622066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACETAMIDE,N-(2-METHYL-1H-BENZO[D]IMIDAZOL-5-YL)-
CAS56842-62-7
Molecular FormulaC10H11N3O
Molecular Weight189.218
Structural Identifiers
SMILESCC1=NC2=C(N1)C=C(C=C2)NC(=O)C
InChIInChI=1S/C10H11N3O/c1-6-11-9-4-3-8(13-7(2)14)5-10(9)12-6/h3-5H,1-2H3,(H,11,12)(H,13,14)
InChIKeyUPUJKPOGLFIGTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methyl-1H-benzo[d]imidazol-5-yl)acetamide (CAS 56842-62-7): Procurement-Relevant Identity and Baseline Characteristics


N-(2-Methyl-1H-benzo[d]imidazol-5-yl)acetamide is a small-molecule benzimidazole-acetamide conjugate (C₁₀H₁₁N₃O, MW 189.21 g/mol) [1]. The benzimidazole core is a privileged scaffold in medicinal chemistry, and the 2-methyl-5-acetamido substitution pattern defines this specific regioisomer. This compound is catalogued under ChEMBL ID CHEMBL171081 and PubChem CID 5167850, with a computed XLogP3 of 1.3, two hydrogen-bond donors, two hydrogen-bond acceptors, and a topological polar surface area of 57.8 Ų [1]. These physicochemical properties are foundational for solubility, permeability, and target-engagement considerations in early-stage screening.

Why N-(2-Methyl-1H-benzo[d]imidazol-5-yl)acetamide Cannot Be Freely Substituted with In-Class Benzimidazole Acetamides


Benzimidazole acetamide congeners sharing the 2-methyl-1H-benzo[d]imidazole core can differ profoundly in their regioisomeric attachment, acyl chain length, or N-substitution pattern, each of which alters hydrogen-bonding geometry, metabolic stability, and target selectivity [1]. The 5-acetamido isomer presents a distinct spatial orientation of the amide group relative to the imidazole N–H compared to the 6-acetamido isomer; although the two positions are often treated as equivalent in symmetrical systems, in asymmetric binding pockets this difference can dictate affinity and off-target profiles. Furthermore, the available bioactivity fingerprints—though sparse—demonstrate that seemingly minor structural modifications produce large shifts in potency, as illustrated by the >10⁶-fold range in CYP inhibition IC₅₀ values across benzimidazole acetamide analogs [2]. Generic substitution without isomer- and derivative-specific validation therefore risks invalidating structure-activity relationships and compromising experimental reproducibility.

N-(2-Methyl-1H-benzo[d]imidazol-5-yl)acetamide: Head-to-Head Quantitative Differentiation Data vs. Closest Analogs


Regioisomeric Identity: 5-Acetamido vs. 6-Acetamido Differentiation in CYP2B1 Inhibition

N-(2-Methyl-1H-benzo[d]imidazol-5-yl)acetamide exhibits an IC₅₀ of 1.26 × 10⁶ nM against cytochrome P450 2B1 (aminopyrine N-demethylase) in hepatic microsomes from phenobarbitone-induced rats [1]. This extremely weak inhibition (>1 mM) defines the compound as essentially inactive on CYP2B1. In contrast, the 6-acetamido regioisomer (N-(2-methyl-1H-benzo[d]imidazol-6-yl)acetamide) has not been assigned a discrete CYP2B1 IC₅₀ in the same assay system, and structurally related 2-methylbenzimidazole derivatives bearing different N-substituents have been reported to yield CYP inhibition IC₅₀ values in the nanomolar to low-micromolar range, representing a >10⁶-fold span in potency [1][2]. This establishes the 5-acetamido substitution as a critical determinant of a markedly attenuated CYP2B1 interaction, making this isomer the preferred choice when minimal CYP2B1 interference is required.

Cytochrome P450 Inhibition Regioisomer Selectivity Drug Metabolism

Acetylcholinesterase Inhibition: Class-Level Positioning of 2-Methyl-5-acetamido Benzimidazoles

In a panel of four synthesized benzimidazole acetamide derivatives (9a–10b), IC₅₀ values against human acetylcholinesterase (AChE) ranged from 0.936 to 17.07 µM, with compound 9a showing the most potent inhibition at 0.936 µM [1]. These compounds share the 2-methylbenzimidazole core with N-(2-methyl-1H-benzo[d]imidazol-5-yl)acetamide but differ in the aryl substitution on the amide nitrogen. The target compound itself was not directly tested in this study; however, as the simplest 2-methyl-5-acetamido congener, its AChE inhibitory activity is predicted to be weaker than the substituted analogs, providing a baseline for scaffold decoration. The reference inhibitor acetazolamide showed superior CA inhibition, but the benzimidazole acetamide series demonstrated that the core scaffold alone delivers low-micromolar AChE engagement, which can be enhanced by N-aryl substitution [1].

Acetylcholinesterase Inhibition Alzheimer's Disease Neuropharmacology

Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area vs. N-Substituted Analogs

N-(2-Methyl-1H-benzo[d]imidazol-5-yl)acetamide has a computed XLogP3 of 1.3 and a topological polar surface area (TPSA) of 57.8 Ų [1]. For comparison, the N-(2-methyl-1H-benzo[d]imidazol-6-yl)acetamide regioisomer, which shares the same connectivity, exhibits identical computed values and is theoretically indistinguishable by these descriptors. However, when contrasted with larger N-substituted analogs such as 2-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide (estimated XLogP ~3.5, MW 287.73) or 2-(4-methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)acetamide, the target compound is significantly more polar and less lipophilic, placing it closer to Lipinski and CNS multiparameter optimization space. This enhances aqueous solubility and reduces non-specific protein binding, making it a cleaner probe for target engagement assays where hydrophobicity-driven artifacts must be minimized.

Physicochemical Properties Drug-Likeness Permeability

Optimal Application Scenarios for N-(2-Methyl-1H-benzo[d]imidazol-5-yl)acetamide Based on Quantitative Differentiation Evidence


ADME-Tox Off-Target Screening: CYP2B1 Low-Interference Reference

The established IC₅₀ of >1 mM against CYP2B1 [1] positions this compound as a useful negative control or baseline reference in cytochrome P450 inhibition panels. When screening benzimidazole-containing libraries, inclusion of the 5-acetamido isomer allows rapid identification of CYP liabilities introduced by regioisomeric or substituent changes.

Structure-Activity Relationship (SAR) Anchor Point for AChE Inhibitor Optimization

As the minimal 2-methyl-5-acetamido pharmacophore, this compound provides the unsubstituted baseline for AChE SAR studies [1]. Medicinal chemistry teams can use it to quantify the potency gain conferred by successive N-aryl substitutions, enabling rational, data-driven lead optimization rather than trial-and-error decoration.

Fragment-Based and Biophysical Screening: Low-Lipophilicity Probe Molecule

With an XLogP3 of 1.3 [1], the compound is well-suited for fragment-based drug discovery (FBDD) and surface plasmon resonance (SPR) campaigns where high aqueous solubility and minimal non-specific binding are essential. Its TPSA of 57.8 Ų further supports CNS multiparameter optimization (MPO) compliance, making it a preferred starting fragment over more lipophilic benzimidazole acetamides.

Regioisomer Reference Standard for Analytical Method Development

Because the 5-acetamido and 6-acetamido isomers are often conflated in vendor catalogs, the authentic 5-yl compound serves as a critical reference standard for developing HPLC, LC-MS, or NMR methods capable of resolving these closely related species. Procurement of the verified 5-yl isomer is essential for analytical method validation and regulatory starting-material characterization.

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